![molecular formula C22H24N2O2S B2665408 1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2-(4-methoxy-3-methylphenyl)ethanone CAS No. 952846-12-7](/img/structure/B2665408.png)
1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2-(4-methoxy-3-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2-(4-methoxy-3-methylphenyl)ethanone” is a complex organic molecule. It is related to a class of compounds that have been studied for their potential pharmacological properties .
Synthesis Analysis
The synthesis of similar compounds often involves the use of a linker molecule to connect the various parts of the compound. For example, in one study, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption . In another study, a series of 2- (1- (1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs were synthesized as selective GLS1 inhibitors .Scientific Research Applications
Synthesis and Antimicrobial Activity
1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2-(4-methoxy-3-methylphenyl)ethanone and its derivatives have been explored for their synthesis and potential antimicrobial activities. The preparation of various substituted benzothiazoles and their subsequent condensation with piperazine derivatives has demonstrated variable and modest antimicrobial effects against different bacterial and fungal strains. This highlights the chemical's potential utility in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Microwave-Assisted Synthesis and Antibacterial Activity
The compound's structure facilitates microwave-assisted synthetic routes, leading to efficient production of piperidine-containing pyrimidine imines and thiazolidinones. These synthesized compounds have shown significant antibacterial activity, emphasizing the compound's role in facilitating the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Electrochemical Synthesis and Oxidation
Electrochemical synthesis based on the oxidation of related compounds in the presence of nucleophiles has been investigated, offering insights into novel synthetic pathways that could be applied to the targeted compound for generating arylthiobenzazoles. This method presents an innovative approach to the synthesis of complex structures potentially useful in various scientific applications (Amani & Nematollahi, 2012).
Synthesis of Arzoxifene
Research into the synthesis of arzoxifene, a therapeutic agent, involves intermediates structurally related to this compound. This showcases the compound's utility in the synthesis of complex molecules with significant pharmacological activities (Ya-fei, 2011).
New Approaches for Synthesis of Thiazoles
The compound's chemical framework is conducive to innovative approaches for synthesizing thiazoles and their fused derivatives, showing antimicrobial activities. This underscores its importance in the discovery of new antimicrobial compounds and the development of novel synthetic methods for heterocyclic chemistry (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Mechanism of Action
Future Directions
The future directions for research on this compound could include further studies to confirm its binding with human A 2A receptor for the design and development of potent antagonists . Additionally, more research could be done to explore its potential pharmacological properties and possible applications in medicine .
properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-methoxy-3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-15-13-16(7-8-19(15)26-2)14-21(25)24-11-9-17(10-12-24)22-23-18-5-3-4-6-20(18)27-22/h3-8,13,17H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTMCOJKBNAWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2665325.png)
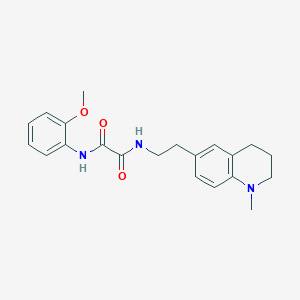

![Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate](/img/structure/B2665328.png)

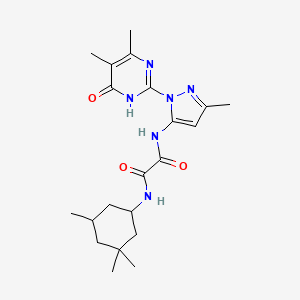
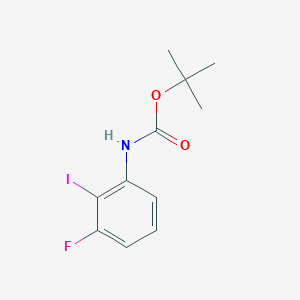
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2665339.png)
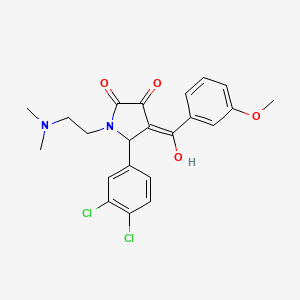
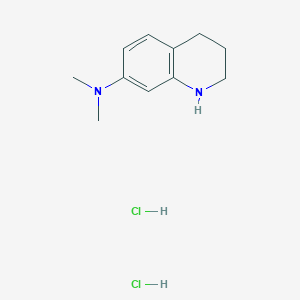
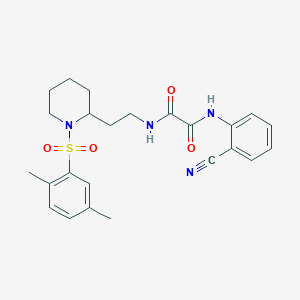
![3-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2665346.png)

